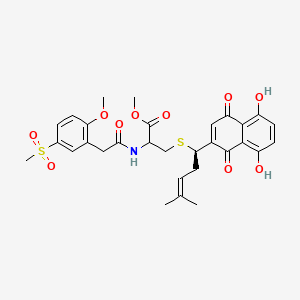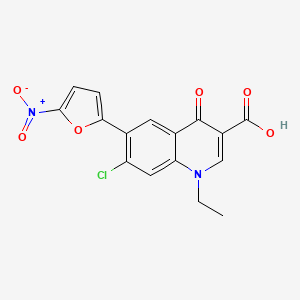
Anticancer agent 168
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 168, also known as compound D16, is an inhibitor of DNA2. It induces apoptosis and cell-cycle arrest predominantly in the S-phase. This compound demonstrates anticancer efficacy and can counteract chemotherapy resistance in cancers harboring mutant p53 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 168 involves multiple steps, including the preparation of heterocyclic thienopyrimidine derivatives. These derivatives are synthesized through various methods, such as cyclization reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation of similar compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Anticancer agent 168 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
Anticancer agent 168 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of DNA2 and its effects on cell-cycle arrest and apoptosis.
Biology: Researchers use this compound to investigate the molecular mechanisms of cancer cell death and the role of DNA2 in cancer progression.
Medicine: this compound is explored for its potential to overcome chemotherapy resistance in cancers with mutant p53.
Industry: It is used in the development of new anticancer drugs and therapies
作用机制
Anticancer agent 168 exerts its effects by inhibiting DNA2, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, triggering apoptosis and cell-cycle arrest in the S-phase. The compound also demonstrates efficacy in overcoming chemotherapy resistance in cancers with mutant p53 .
相似化合物的比较
Similar Compounds
Thienopyrimidine derivatives: These compounds share structural similarities with Anticancer agent 168 and exhibit various biological activities, including anticancer effects.
Microtubule inhibitors: These compounds target microtubules and inhibit their polymerization, leading to cell-cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its specific inhibition of DNA2 and its ability to counteract chemotherapy resistance in cancers with mutant p53. This makes it a promising candidate for the development of new anticancer therapies .
属性
分子式 |
C16H11ClN2O6 |
|---|---|
分子量 |
362.72 g/mol |
IUPAC 名称 |
7-chloro-1-ethyl-6-(5-nitrofuran-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22) |
InChI 键 |
DWXHUDQJCDWIQM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


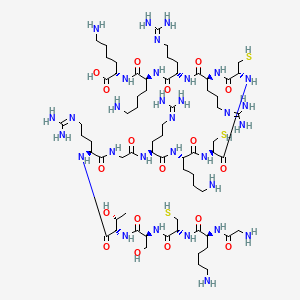
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
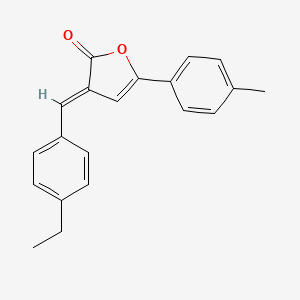
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
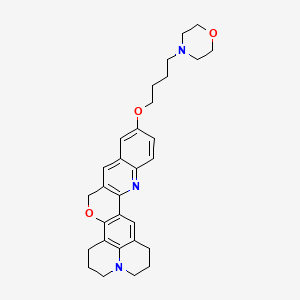
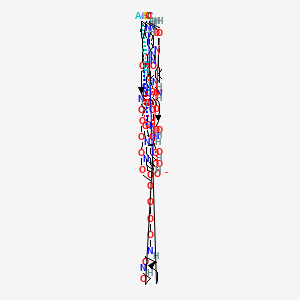
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
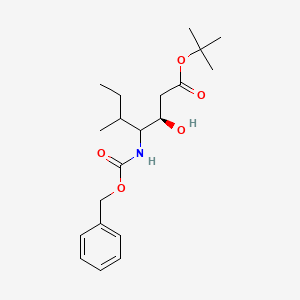
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
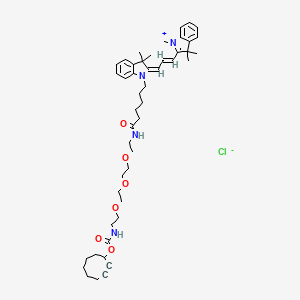
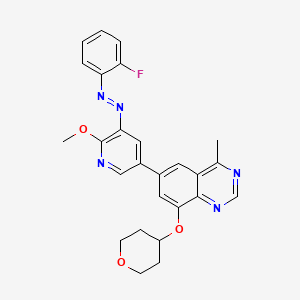
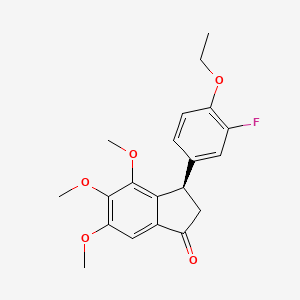
![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
